Pimefylline nicotinate
Overview
Description
Pimefylline nicotinate is a chemical compound known for its vasodilatory and muscle relaxant properties. It is a derivative of xanthine and is often used in the treatment of chronic obliterating peripheral arteriopathy. The compound is characterized by its ability to improve blood flow and reduce muscle spasms, making it valuable in medical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pimefylline nicotinate is synthesized through a series of chemical reactions involving theophylline and nicotinic acid. The process typically involves the following steps:
Methylation of Theophylline: Theophylline is methylated to produce 7-(2-(3-pyridylmethylamino)ethyl)theophylline.
Nicotination: The methylated theophylline is then reacted with nicotinic acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: Theophylline and nicotinic acid are prepared in their pure forms.
Controlled Reaction Environment: The reaction is carried out in a controlled environment to maintain the desired temperature and pH levels.
Purification: The final product is purified using techniques such as crystallization and filtration to remove any impurities
Chemical Reactions Analysis
Types of Reactions: Pimefylline nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used
Scientific Research Applications
Pimefylline nicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Employed in the treatment of vascular diseases and muscle spasms due to its vasodilatory and muscle relaxant properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
Pimefylline nicotinate exerts its effects through several mechanisms:
Vasodilation: The compound relaxes the smooth muscles of blood vessels, leading to increased blood flow.
Muscle Relaxation: It acts on muscle cells to reduce spasms and improve muscle function.
Molecular Targets: this compound targets specific receptors and enzymes involved in muscle contraction and blood flow regulation.
Pathways Involved: The compound influences pathways related to nitric oxide production and cyclic adenosine monophosphate (cAMP) signaling .
Comparison with Similar Compounds
Pimefylline nicotinate is unique compared to other similar compounds due to its specific combination of vasodilatory and muscle relaxant properties. Similar compounds include:
Theophylline: A xanthine derivative with bronchodilator effects.
Nicotinic Acid: Known for its lipid-lowering properties.
Etofylline Nicotinate: A theophylline derivative with similar vasodilatory effects but different pharmacokinetics.
Uniqueness: this compound stands out due to its dual action on blood vessels and muscles, making it particularly effective in treating conditions involving both vascular and muscular components .
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(pyridin-3-ylmethylamino)ethyl]purine-2,6-dione;pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2.C6H5NO2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)7-6-17-9-11-4-3-5-16-8-11;8-6(9)5-2-1-3-7-4-5/h3-5,8,10,17H,6-7,9H2,1-2H3;1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFKBHYDXGGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CN=CC=C3.C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143399 | |
Record name | Pimefylline nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10058-07-8 | |
Record name | 3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H-purine-2,6-dione (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10058-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pimefylline nicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimefylline nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinic acid, compound with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridylmethyl)amino]ethyl]-1H-purine-2,6-dione (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMEPHYLLINE NICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y694512DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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